molecular formula C9H8F2O B13559181 3-(2,6-Difluorophenyl)propanal CAS No. 1057670-92-4

3-(2,6-Difluorophenyl)propanal

Cat. No.: B13559181
CAS No.: 1057670-92-4
M. Wt: 170.16 g/mol
InChI Key: XEHBLZJNYMOGGJ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,6-Difluorophenyl)propanoic acid.

    Reduction: 3-(2,6-Difluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)propanal largely depends on its interaction with other molecules. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes. The fluorine atoms can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluorophenyl)propanal: Similar structure but with fluorine atoms at the 2 and 4 positions.

    3-(2,6-Dichlorophenyl)propanal: Similar structure but with chlorine atoms instead of fluorine.

    3-(2,6-Difluorophenyl)propanoic acid: The oxidized form of 3-(2,6-Difluorophenyl)propanal.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals.

Properties

CAS No.

1057670-92-4

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3-(2,6-difluorophenyl)propanal

InChI

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2

InChI Key

XEHBLZJNYMOGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC=O)F

Origin of Product

United States

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